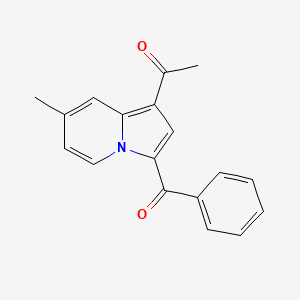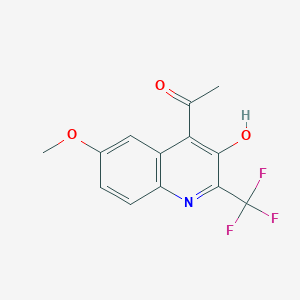![molecular formula C16H25NOSi B11845290 1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one CAS No. 138149-31-2](/img/structure/B11845290.png)
1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one is a compound that belongs to the class of organosilicon compounds It features a seven-membered azepane ring with a benzyl(dimethyl)silyl group attached to the nitrogen atom and a ketone functional group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one typically involves the reaction of azepan-2-one with benzyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Azepan-2-one+Benzyl(dimethyl)silyl chlorideBase1-[Benzyl(dimethyl)silyl]methylazepan-2-one
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the compound can yield carboxylic acids or aldehydes, depending on the conditions.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
特性
CAS番号 |
138149-31-2 |
|---|---|
分子式 |
C16H25NOSi |
分子量 |
275.46 g/mol |
IUPAC名 |
1-[[benzyl(dimethyl)silyl]methyl]azepan-2-one |
InChI |
InChI=1S/C16H25NOSi/c1-19(2,13-15-9-5-3-6-10-15)14-17-12-8-4-7-11-16(17)18/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3 |
InChIキー |
SUFZZBATGBGLPQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CC1=CC=CC=C1)CN2CCCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11845217.png)
![3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11845225.png)


![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845247.png)

![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845254.png)
![1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845264.png)


![Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845285.png)


![N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine](/img/structure/B11845311.png)
